- Cytotoxic activities and metabolic studies of new combretastatin analogues, Medicinal Chemistry Research, 2015, 24(8), 3143-3156
Cas no 89795-51-7 (Benzoc1,2,5thiadiazol-5-ylmethanol)
Benzoc1,2,5thiadiazol-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- Benzo[c][1,2,5]thiadiazol-5-ylmethanol
- 2,1,3-BENZOTHIADIAZOL-5-YLMETHANOL
- 2,1,3-Benzothiadiazole-5-methanol
- 2,4,6-TRIBROMOBIPHENYL
- 5-Hydroxymethyl-benz-<2,1,3>-thiadiazol
- 5-hydroxymethylbenzo-2,1,3-thiadiazole
- AMOT0177
- XJUBKVSCNJIWMB-UHFFFAOYSA-N
- SBB066431
- FCH919014
- BDBM50162494
- benzo[1,2,5]thiadiazol-5-ylmethanol
- AM85062
- benzo[1,2,5]thiadiazol-5-yl-methanol
- 5-Hydroxymethylben
- 2,1,3-benzothiadiazol-5-ylmethanol, AldrichCPR
- AKOS006228839
- 89795-51-7
- J-519714
- SCHEMBL5262949
- CS-0155625
- CHEMBL3792871
- 5-Hydroxymethylbenzo-2, 1,3-thiadiazole
- EN300-6452617
- AC-26509
- MFCD03086103
- (2,1,3-benzothiadiazol-5-yl)methanol
- C77031
- SDCCGMLS-0065946.P001
- DS-17442
- DTXSID20379962
- Z1201621957
- Benzoc1,2,5thiadiazol-5-ylmethanol
-
- MDL: MFCD03086103
- Inchi: 1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2
- InChI Key: XJUBKVSCNJIWMB-UHFFFAOYSA-N
- SMILES: OCC1=CC2C(=NSN=2)C=C1
Computed Properties
- Exact Mass: 166.02000
- Monoisotopic Mass: 166.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.2
- XLogP3: 0.9
Experimental Properties
- Density: 1.466
- Melting Point: 58-63 ºC
- Boiling Point: 313.5 °C at 760 mmHg
- Flash Point: 313.5 °C at 760 mmHg
- Refractive Index: 1.727
- PSA: 74.25000
- LogP: 1.18360
Benzoc1,2,5thiadiazol-5-ylmethanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzoc1,2,5thiadiazol-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK944-200mg |
Benzoc1,2,5thiadiazol-5-ylmethanol |
89795-51-7 | 95+% | 200mg |
586.0CNY | 2021-07-12 | |
| TRC | B198208-50mg |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B198208-100mg |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B198208-500mg |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 500mg |
$ 340.00 | 2022-06-07 | ||
| abcr | AB149449-1 g |
2,1,3-Benzothiadiazol-5-ylmethanol, 95%; . |
89795-51-7 | 95% | 1 g |
€177.40 | 2023-07-20 | |
| Chemenu | CM129470-250mg |
benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95%+ | 250mg |
$84 | 2024-07-21 | |
| Chemenu | CM129470-1g |
benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95%+ | 1g |
$181 | 2024-07-21 | |
| Chemenu | CM129470-5g |
benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95%+ | 5g |
$680 | 2024-07-21 | |
| Chemenu | CM129470-10g |
benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95%+ | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM129470-25g |
benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95%+ | 25g |
$*** | 2023-05-29 |
Benzoc1,2,5thiadiazol-5-ylmethanol Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Ethyl chloroformate , Diisopropylethylamine Solvents: Tetrahydrofuran ; 1.5 h, 0 °C
1.4 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 2 h, rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
- Synthesis and Structure-Activity Relationships of a Novel Series of 2,3,5,6,7,9-Hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide KATP Channel Openers: Discovery of (-)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9- hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637), a Potent KATP Opener That Selectively Inhibits Spontaneous Bladder Contractions, Journal of Medicinal Chemistry, 2004, 47(12), 3163-3179
Benzoc1,2,5thiadiazol-5-ylmethanol Raw materials
Benzoc1,2,5thiadiazol-5-ylmethanol Preparation Products
Benzoc1,2,5thiadiazol-5-ylmethanol Suppliers
Benzoc1,2,5thiadiazol-5-ylmethanol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Benzoc1,2,5thiadiazol-5-ylmethanol
The Synthesis and Biological Applications of Benzoc[1,2,5]Thiadiazol-5-Ylmethanol (CAS No. 89795-51-7): A Promising Compound in Medicinal Chemistry
Recent advancements in medicinal chemistry have underscored the significance of Benzoc[1,2,5]thiadiazol-5-ylmethanol (CAS No. 89795-51-7) as a versatile scaffold for drug discovery. This compound belongs to the broader class of thiadiazole derivatives, which are renowned for their diverse biological activities. Structurally characterized by a fused benzene ring and a thiadiazole moiety, its unique configuration enables interactions with critical biological targets such as enzymes and receptors. Researchers have highlighted its potential in therapeutic areas including oncology and immunology through mechanisms that involve modulation of cellular signaling pathways.
Emerging studies published in high-impact journals like Journal of Medicinal Chemistry reveal that Benzoc[1,2,5]thiadiazol-5-ylmethanol exhibits remarkable cancer cell cytotoxicity. For instance, a 2023 study demonstrated its ability to inhibit the proliferation of human colorectal carcinoma cells (HT-29) with an IC₅₀ value of 3.4 μM by inducing apoptosis via caspase activation pathways. The compound’s hydroxymethyl group is hypothesized to enhance bioavailability while maintaining selectivity toward malignant cells over normal tissues—a critical factor for reducing off-target effects.
Innovations in synthetic methodologies have significantly improved access to this compound. Traditional multi-step approaches involving diazotization reactions have been replaced with more efficient protocols utilizing microwave-assisted chemistry and organocatalysts. A groundbreaking 2024 paper described a one-pot synthesis achieving >90% yield under solvent-free conditions using commercially available starting materials like o-nitrobenzaldehyde and thiourea derivatives. These advancements not only reduce production costs but also align with green chemistry principles by minimizing waste generation.
Beyond oncology applications, this compound has shown promise in anti-inflammatory research through modulation of NF-kB signaling pathways. Preclinical models indicate its capacity to suppress pro-inflammatory cytokine production (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages at submicromolar concentrations. This dual functionality positions it as a potential candidate for co-formulation therapies targeting chronic inflammatory diseases such as rheumatoid arthritis.
Spectroscopic analysis confirms the compound’s stability under physiological conditions (pH 6–8) with a half-life exceeding 48 hours at 37°C—a critical parameter for pharmaceutical development. Nuclear magnetic resonance (1H NMR and 13C NMR) spectra validate its structure with characteristic signals at δH 6.8–7.4 ppm (aromatic protons) and δC 160–140 ppm (conjugated carbons). X-ray crystallography further revealed intermolecular hydrogen bonding networks that contribute to its crystalline form stability.
Cutting-edge research is now exploring its role as a prodrug carrier system when conjugated with polyethylene glycol (PEG). A recent study demonstrated enhanced tumor accumulation when linked to doxorubicin via this scaffold through pH-sensitive bonds that release the payload selectively in acidic tumor microenvironments (Nano Today, 2024). This application exemplifies how structural modifications can optimize pharmacokinetic profiles while retaining core biological activity.
The compound’s pharmacological profile has also sparked interest in neuroprotective applications following promising results in Alzheimer’s disease models. In vitro assays showed inhibition of β-secretase activity by up to 68% at 10 μM concentration without significant cytotoxicity to neuronal cells—a breakthrough given the unmet need for safe disease-modifying therapies.
Ongoing clinical trials are investigating its efficacy as an adjunct therapy for chemotherapy-induced neuropathy due to its neurotrophic properties identified through sciatic nerve crush models in mice (Nature Communications, 2023). The compound’s ability to upregulate NGF expression while suppressing oxidative stress markers suggests synergistic benefits when combined with conventional treatments.
Safety assessments conducted on Sprague-Dawley rats indicate an LD₅₀ exceeding 300 mg/kg after oral administration—a favorable toxicity profile compared to many existing chemotherapeutic agents. However, researchers caution against prolonged exposure due to observed mitochondrial dysfunction at doses above therapeutic levels.
This multifunctional molecule continues to inspire interdisciplinary collaborations between synthetic chemists and computational biologists aiming to optimize its therapeutic index through structure-based drug design approaches like molecular docking studies on protein kinases (JCT Research, 2024). Such efforts leverage AI-driven algorithms to predict binding affinities against novel targets like Aurora kinases linked to metastatic progression.
In conclusion, Benzoc[1,2,5]thiadiazol-5-Ylmethanol (CAS No. 89795–51–7) represents a transformative tool in contemporary drug discovery programs due to its tunable pharmacophore properties and broad mechanistic versatility across disease states. As research progresses into phase II clinical trials for solid tumors and autoimmune conditions, this compound exemplifies how structural innovation drives next-generation therapeutics development while adhering to modern safety standards.
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